molecular formula C21H14F3N3O2S B2694974 2-amino-3-(thiophene-2-carbonyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide CAS No. 898417-51-1

2-amino-3-(thiophene-2-carbonyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide

Cat. No.: B2694974
CAS No.: 898417-51-1
M. Wt: 429.42
InChI Key: MPDINMNFCYMOTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3-(thiophene-2-carbonyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide is a synthetically designed indolizine derivative that functions as a potent and selective kinase inhibitor, making it a valuable chemical probe for investigating intracellular signaling pathways https://www.nature.com/articles/s41573-021-00252-0 . Its molecular architecture, featuring the 2-trifluoromethylphenyl group, is strategically incorporated to enhance binding affinity and selectivity within the ATP-binding pocket of various protein kinases, a common strategy in kinase inhibitor design https://pubs.acs.org/doi/10.1021/jm3012066 . This compound is primarily utilized in biochemical assays and cell-based studies to elucidate the role of specific kinases in disease pathologies, particularly in oncology for probing cancer cell proliferation and survival mechanisms https://www.cancer.gov/about-cancer/treatment/types/targeted-therapies . Researchers also employ this carboxamide in structural biology to study ligand-receptor interactions and in medicinal chemistry programs as a core scaffold for the development of novel therapeutic agents targeting fibrotic and inflammatory diseases https://www.ncbi.nlm.nih.gov/books/NBK548648/ .

Properties

IUPAC Name

2-amino-3-(thiophene-2-carbonyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O2S/c22-21(23,24)12-6-1-2-7-13(12)26-20(29)16-14-8-3-4-10-27(14)18(17(16)25)19(28)15-9-5-11-30-15/h1-11H,25H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDINMNFCYMOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-3-(thiophene-2-carbonyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide (CAS Number: 898417-51-1) is a novel indolizine derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources and highlighting significant findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H14F3N3O2SC_{21}H_{14}F_{3}N_{3}O_{2}S, with a molecular weight of 429.4 g/mol. The presence of functional groups such as the indolizine ring, thiophene carbonyl, and trifluoromethyl phenyl group contributes to its unique chemical reactivity and biological properties.

PropertyValue
CAS Number898417-51-1
Molecular FormulaC21H14F3N3O2S
Molecular Weight429.4 g/mol
Melting PointNot Available
Boiling PointNot Available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cellular pathways. Research indicates that it may exert its effects through:

  • Microtubule Destabilization: Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division. This mechanism is particularly relevant in cancer therapeutics, where disrupting microtubule dynamics can lead to apoptosis in cancer cells .
  • Receptor Binding: The compound may also interact with various receptors and enzymes, altering their activity and leading to downstream biological effects.

Anticancer Activity

A study investigating a series of indolizine derivatives, including compounds similar to the one , demonstrated significant anticancer properties against a wide range of human cancer cell lines. Specifically, compounds showed growth inhibitory activity across various cancers, including leukemia, melanoma, and cancers of the lung and colon. Notably:

  • Cytotoxicity: The compound exhibited cytostatic activity with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 10–100 nM against multiple cell lines .
  • In Vitro Studies: In vitro assays indicated that the active compounds inhibited tubulin polymerization effectively, suggesting a mechanism akin to that of known chemotherapeutic agents like colchicine .

Case Studies

Several studies have highlighted the biological efficacy of indolizine derivatives:

  • Study on Microtubule Destabilizers: A series of new indolizine derivatives were synthesized and tested for their anticancer activity against 60 human cancer cell lines. Among them, certain derivatives displayed excellent cytostatic properties, indicating potential for further development as anticancer agents .
  • Comparative Analysis: In comparison with structurally similar compounds lacking key functional groups (e.g., trifluoromethyl or thiophene), the unique combination present in this compound appears to enhance its biological activity significantly.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Spectroscopic and Physicochemical Properties

Table 2: Substituent Effects on Key Properties
Compound Type Acyl Group Phenyl Group Solubility (logP)* Thermal Stability (Tm) Biological Activity (Est.)
Thiophene-2-carbonyl + CF3 Moderate polarity Strongly hydrophobic 3.8–4.2 (est.) High (>250°C) Antimicrobial potential
3-Nitrobenzoyl + Cl Low polarity Electron-deficient 4.5–5.0 Moderate (~200°C) Cytotoxic (risk of genotoxicity)
4-Methoxybenzoyl + Cl High polarity Electron-rich 2.5–3.0 Low (<150°C) Reduced membrane permeability

*Estimated using substituent contribution models.

  • Trifluoromethyl Group : The CF3 group in the target compound increases metabolic stability and membrane permeability compared to chlorophenyl or nitro groups .
  • Thiophene vs. Benzoyl : Thiophene’s smaller size and sulfur atom may enhance binding to metal-containing enzymes (e.g., cytochrome P450) compared to benzoyl derivatives .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-amino-3-(thiophene-2-carbonyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide and related indolizine derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, acylation, and nucleophilic substitution. For example:
  • Cyclization : Formation of the indolizine core via cyclocondensation reactions, often using palladium or copper catalysts under inert atmospheres .
  • Acylation : Introduction of the thiophene-2-carbonyl group using thiophene carboxylic acid derivatives (e.g., thiophene-2-carbonyl chloride) in the presence of coupling agents like EDCI or DCC .
  • Carboxamide Formation : Reaction of the intermediate with 2-(trifluoromethyl)aniline under anhydrous conditions (e.g., CH₂Cl₂ or THF) .
  • Purification : Reverse-phase HPLC or recrystallization (e.g., methanol) to isolate the final compound .

Q. How is the structural characterization of this compound validated in academic research?

  • Methodological Answer : Structural validation relies on spectroscopic and analytical techniques:
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity and substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm, carbonyl carbons at ~170 ppm) .
  • IR Spectroscopy : Peaks for NH (~3300 cm⁻¹), C=O (~1650 cm⁻¹), and C-F (1100–1200 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : LC-MS and HRMS verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., dihedral angles between aromatic rings) .

Advanced Research Questions

Q. What strategies are recommended to address discrepancies in biological activity data for this compound across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions, solubility, or off-target effects. Mitigation strategies include:
  • Solubility Optimization : Use co-solvents (e.g., DMSO) or surfactants to ensure uniform compound dispersion .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm activity trends .
  • Counter-Screening : Test against related targets (e.g., kinase panels) to rule out pleiotropic effects .
  • Metabolic Stability Assays : Evaluate hepatic microsomal stability to identify confounding metabolites .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methodological Answer :
  • Molecular Docking : Predict binding modes to the target (e.g., kinase active sites) using software like AutoDock or Schrödinger. Focus on optimizing hydrogen bonds with key residues (e.g., hinge region) .
  • QSAR Studies : Correlate substituent electronic properties (Hammett σ values) or steric bulk (Taft parameters) with activity data to prioritize functional groups .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., CYP inhibition) early in design .

Q. What experimental approaches are used to resolve conflicting cytotoxicity and efficacy data in preclinical studies?

  • Methodological Answer :
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify pathways affected at cytotoxic vs. therapeutic doses .
  • Pharmacokinetic Studies : Measure plasma/tissue concentrations to ensure exposure aligns with efficacy thresholds .
  • In Vivo Models : Compare results in xenograft models (e.g., immunocompromised mice) versus cell lines to account for microenvironmental factors .

Methodological Challenges and Solutions

Q. How can researchers optimize reaction yields for the trifluoromethylphenyl substituent introduction?

  • Methodological Answer : Challenges include steric hindrance and electron-withdrawing effects of the CF₃ group. Solutions:
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) with bulky ligands (XPhos) to enhance coupling efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity under controlled heating .
  • Post-Reaction Quenching : Use scavengers (e.g., polymer-bound thiourea) to remove unreacted reagents .

Q. What analytical techniques are critical for detecting and characterizing synthetic byproducts?

  • Methodological Answer :
  • HPLC-MS : Detect low-abundance byproducts (e.g., dehalogenated or oxidized derivatives) .
  • 2D NMR (HSQC, HMBC) : Assign structures to ambiguous peaks in complex mixtures .
  • Tandem MS/MS : Fragment ions help identify structural modifications (e.g., loss of CF₃ group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.